
9-Cyclopentyl-2-(cyclopentylsulfanyl)-9H-purin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-cyclopentyl-2-(cyclopentylthio)-9h-purin-6-amine is a complex organic compound that belongs to the purine family. This compound is characterized by its unique structure, which includes a purine ring substituted with cyclopentyl and cyclopentylthio groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-cyclopentyl-2-(cyclopentylthio)-9h-purin-6-amine typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the formation of a cyclopentylthio intermediate, which is then reacted with a purine derivative to form the final compound. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium on carbon (Pd/C) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) might be employed to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
9-cyclopentyl-2-(cyclopentylthio)-9h-purin-6-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄), leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) to convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halides, amines, and other nucleophiles
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted purine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
9-cyclopentyl-2-(cyclopentylthio)-9h-purin-6-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and viral infections.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 9-cyclopentyl-2-(cyclopentylthio)-9h-purin-6-amine involves its interaction with specific molecular targets within cells. It is believed to inhibit certain enzymes involved in DNA replication and repair, thereby exerting its effects on cellular processes. The compound may also interact with signaling pathways, leading to alterations in cell growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 9-cyclopentyl-2-(2-methoxy-4-(1-methylpiperidin-4-yl)oxyphenyl)amino-7-methyl-8,9-dihydro-7H-purin-8-one
- 9-cyclopentyl-2-ethoxy-4-hydroxy-1-piperidinylphenylamino-5,7,8,9-tetrahydro-5-methyl-6H-pyrimido[4,5-b][1,4]diazepin-6-one
- 9-cyclopentyl-2-{[2-(4-methanesulfonylphenyl)ethyl]amino}-5,7,7-trimethyl-5H,6H,7H,8H,9H-pyrimido[4,5-b][1,4]diazepin-6-one
Uniqueness
What sets 9-cyclopentyl-2-(cyclopentylthio)-9h-purin-6-amine apart from these similar compounds is its unique substitution pattern on the purine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.
Properties
CAS No. |
63193-76-0 |
|---|---|
Molecular Formula |
C15H21N5S |
Molecular Weight |
303.4 g/mol |
IUPAC Name |
9-cyclopentyl-2-cyclopentylsulfanylpurin-6-amine |
InChI |
InChI=1S/C15H21N5S/c16-13-12-14(20(9-17-12)10-5-1-2-6-10)19-15(18-13)21-11-7-3-4-8-11/h9-11H,1-8H2,(H2,16,18,19) |
InChI Key |
HVMNAXGNDBUEDE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)N2C=NC3=C(N=C(N=C32)SC4CCCC4)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-{[5-(1H-Imidazol-1-yl)pentyl]oxy}phenyl)pyridine-3-carboxamide](/img/structure/B12934255.png)

![Rel-(3R,4S)-4-(4-methoxyphenyl)-2-oxo-1-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B12934274.png)
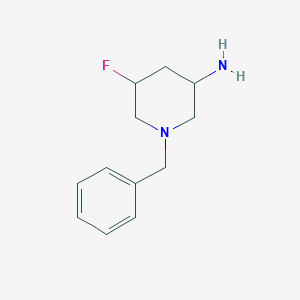
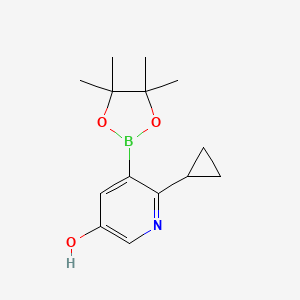
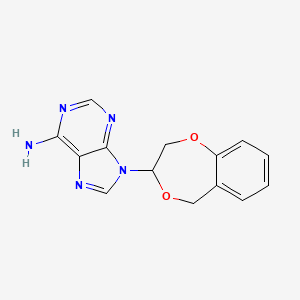
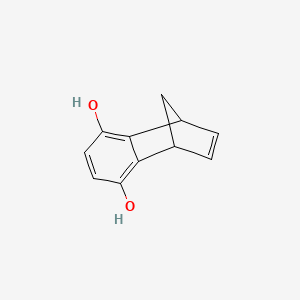
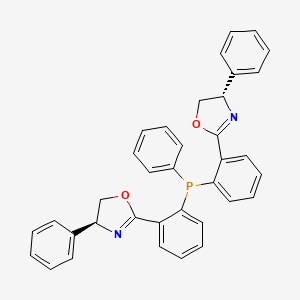
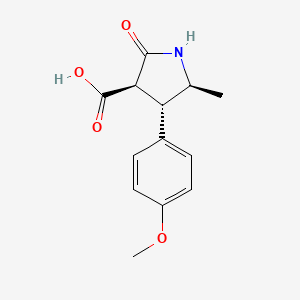
![2-(tert-Butoxycarbonyl)-6-thia-2-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B12934316.png)
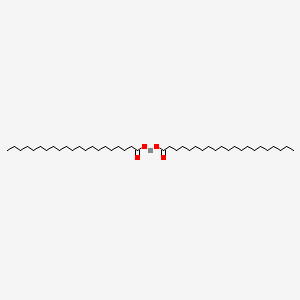

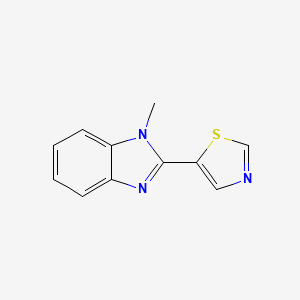
![Acetamide, N-[2-[2-(1H-imidazol-2-yl)phenyl]-1H-benzimidazol-5-yl]-](/img/structure/B12934329.png)
